molecular formula C12H19NOS B2613912 1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one CAS No. 2210049-17-3

1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one

Cat. No.: B2613912
CAS No.: 2210049-17-3
M. Wt: 225.35
InChI Key: COVGLDYXLLTKJI-UHFFFAOYSA-N
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Description

1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is a chemical compound with the molecular formula C12H19NOS and a molecular weight of 225.35 This compound features a unique spirocyclic structure, which includes a thia-azaspiro ring system fused with a prop-2-en-1-one moiety

Chemical Reactions Analysis

1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-azaspiro ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to form alcohols or alkanes.

    Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution.

Scientific Research Applications

1-(1-Thia-4-azaspiro[5

    Chemistry: The compound’s unique spirocyclic structure makes it an interesting subject for studying ring strain and reactivity.

    Biology: The presence of sulfur and nitrogen atoms in the ring system may contribute to biological activity, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could lead to its use as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one is not well-documented. its potential biological activity may involve interactions with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms in the ring system could participate in hydrogen bonding or other interactions with these targets, leading to modulation of their activity .

Comparison with Similar Compounds

1-(1-Thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one can be compared with other spirocyclic compounds, such as:

    1,4,9-Triazaspiro[5.5]undecan-2-one: This compound features a similar spirocyclic structure but with three nitrogen atoms in the ring system.

    Spiro[4.5]decane-1,3-dione: . The uniqueness of this compound lies in its combination of sulfur and nitrogen atoms in the ring system, which may contribute to distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-thia-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-2-11(14)13-8-9-15-12(10-13)6-4-3-5-7-12/h2H,1,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGLDYXLLTKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCSC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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